molecular formula C7H6BrN3 B13133665 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B13133665
M. Wt: 212.05 g/mol
InChI Key: FEDRERVMXNOPET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methylpyridine with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can have different biological activities and applications .

Scientific Research Applications

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can lead to distinct biological activities and therapeutic potential. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromo-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3

InChI Key

FEDRERVMXNOPET-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)Br

Origin of Product

United States

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